molecular formula C15H25NO6 B042929 Lycopsamine N-oxide CAS No. 95462-15-0

Lycopsamine N-oxide

Cat. No. B042929
CAS RN: 95462-15-0
M. Wt: 315.36 g/mol
InChI Key: DNAWGBOKUFFVMB-FVZLBROTSA-N
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Description

Synthesis Analysis

The synthesis of lycopsamine and its N-oxide derivatives has been a subject of study to facilitate their analysis and understand their biological significance. For instance, Zalkow et al. (1985) demonstrated the synthesis of lycopsamine N-oxide through the regiospecific coupling of synthesized trachelanthic and viridifloric acids with retronecine, followed by oxidation (Zalkow et al., 1985). This method highlights the chemical versatility and the steps involved in obtaining lycopsamine N-oxide from its precursors.

Molecular Structure Analysis

The molecular structure of lycopsamine N-oxide, alongside its epimeric and diastereoisomeric relationships with other pyrrolizidine alkaloids, has been elucidated through NMR spectroscopy. Colegate et al. (2014) discussed the semi-automated separation of lycopsamine and intermedine (its epimer) as their N-oxides, providing insights into their stereochemical variations and molecular structure through comprehensive NMR data (Colegate et al., 2014).

Chemical Reactions and Properties

Lycopsamine N-oxide's chemical reactions are crucial for understanding its behavior and potential transformations in biological systems or analytical procedures. The process of N-oxidation, for instance, alters certain chemical shifts observable through NMR, influencing the molecule's reactivity and interactions (Colegate et al., 2014).

Physical Properties Analysis

The physical properties of lycopsamine N-oxide, such as solubility, stability, and optical activity, are critical for its separation and identification. The semi-automated flash chromatography technique described by Colegate et al. (2014) for separating lycopsamine from intermedine as their N-oxides provides insights into the physical characteristics that enable these separation techniques, including solubility in various solvents and interaction with chromatographic materials (Colegate et al., 2014).

Chemical Properties Analysis

Understanding lycopsamine N-oxide's chemical properties, such as reactivity towards other compounds and stability under different conditions, is essential for its application in research and potential therapeutic use. The study by Colegate et al. (2014) indirectly provides information on the chemical behavior of lycopsamine N-oxide through the exploration of its synthesis and structural analysis (Colegate et al., 2014).

Scientific Research Applications

  • Food and Dietary Supplements : Lycopsamine N-oxide may serve as a marker for detecting plant materials in food and dietary supplements. This application was highlighted in the study, "Characterization and screening of pyrrolizidine alkaloids and N-oxides from botanicals and dietary supplements using UHPLC-high resolution mass spectrometry" (Avula et al., 2015).

  • Cancer Research : A study titled "Lycopsamine inhibits the proliferation of human lung cancer cells via induction of apoptosis and autophagy and suppression of interleukin-2" demonstrated that Lycopsamine is a potent anti-lung cancer agent (Yu, Guo, & Wang, 2020).

  • Diabetes Mellitus Treatment : Lycopsamine treatment normalized lipid and glucose metabolism, insulin resistance, and body weight in diabetic rats, suggesting its potential in treating diabetes mellitus. This was reported in "Lycopsamine Attenuates Diabetes Mellitus via The Nuclear Factor Kappa B-Induced 5′ Adenosine Monophosphate-Activated Protein Kinase Signal Pathway" (Hu et al., 2021).

  • Pharmacokinetics : The study "Pyrrolizidine alkaloids from Symphytum officinale L. and their percutaneous absorption in rats" found that oral application of lycopsamine N-oxide led to a higher excretion of N-oxides and free alkaloids in urine, indicating its significance in pharmacokinetics research (Brauchli et al., 1982).

  • Neurotoxicity Studies : The study "Analysis of pyrrolizidine alkaloids in Eupatorium fortunei Turcz. and their in vitro neurotoxicity" reported that Lycopsamine N-oxide induced neurotoxicity to neural progenitor cells in vitro, highlighting its relevance in neurotoxicity research (Zhang et al., 2021).

  • Toxicology : "Pyrrolizidine alkaloids in medicinal tea of Ageratum conyzoides" identified Lycopsamine and its N-oxide as known hepatotoxins and tumorigens, underlining their significance in toxicological studies (Bosi et al., 2013).

Safety And Hazards

Lycopsamine N-oxide can cause liver toxicity and genotoxicity in humans and animals . It is recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid ingestion and inhalation .

Future Directions

There is a need for more extensive and in-depth research on the combined toxicity of PAs . This will supplement the basic toxicity data for the combined PAs and provide a new perspective for the risk assessment of combined PA toxicity .

properties

IUPAC Name

[(7R,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12+,13+,15-,16?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNAWGBOKUFFVMB-FVZLBROTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@@H](CC2)O)[O-])O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lycopsamine N-oxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
228
Citations
SM Colegate, DR Gardner, TZ Davis, SL Welsh… - Biochem. Syst …, 2013 - ars.usda.gov
… alkaloid identified as lycopsamine-N-oxide. The alkaloids … the major presence of lycopsamine -N-oxide. Also tentatively … dihydro analogues of lycopsamine-N-oxide and a putative …
Number of citations: 3 www.ars.usda.gov
SM Colegate, SL Welsh, DR Gardner… - Journal of Agricultural …, 2014 - ACS Publications
… Within some specimens examined in this study, four monoacetylated derivatives of lycopsamine-N-oxide isomers (ie, MH + m/z 358) were detected in various relative abundances …
Number of citations: 16 pubs.acs.org
SM Colegate, DR Gardner, JM Betz… - Phytochemical …, 2014 - Wiley Online Library
… 20 mL) from each column was immediately evaporated to dryness to afford lycopsamine-N-oxide (402 mg, 85% yield) and intermedine-N-oxide (622 mg, 84% yield), each as a white …
R Nishida, CS Kim, H Fukami, R Irik - Agricultural and biological …, 1991 - Taylor & Francis
… Compound 2 was identified as lycopsamine N-oxide, since 2 yielded lycopsamine (2a, C1sH2SNOs, [a]D +4.2; lit. [a]D +3.3,2) [a]D +4.83») when treated with zinc dust in diluted sulfuric …
Number of citations: 44 www.tandfonline.com
B Avula, S Sagi, YH Wang, J Zweigenbaum, M Wang… - Food chemistry, 2015 - Elsevier
The UHPLC–QToF-MS analysis of pyrrolizidine alkaloids (PAs) from various parts of 37 botanicals and 7 products was performed. A separation by LC was achieved using a reversed-…
Number of citations: 102 www.sciencedirect.com
MT Williams, BJ Warnock, JM Betz… - Phytochemical …, 2011 - Wiley Online Library
… The detection of lycopsamine-N-oxide as a major constituent … data to those of lycopsamine-N-oxide and the expectation of … at about 30% of the lycopsamine-N-oxide. …
SM Colegate, JA Edgar, AM Knill… - … An International Journal …, 2005 - Wiley Online Library
… 11(E)] that have been assigned to intermedine-Noxide and lycopsamine-N-oxide, respectively. This latter observation indicates that the fragment ion at m/z 172 may be characteristic of …
A Sixto, A Pérez-Parada, S Niell… - Revista Brasileira de …, 2019 - SciELO Brasil
… These ions allowed the detection of the presence of lycopsamine, lycopsamine N-oxide, echimidine, echimidine N-oxide and echiumine, by comparing their spectral data with literature (…
Number of citations: 22 www.scielo.br
T Mroczek, K Ndjoko, K Głowniak… - … of chromatography A, 2004 - Elsevier
… stellulatum, spectra 12 various types of structures (13 different alkaloids) have been determined for the first time: leptanthine-N-oxide, lycopsamine-N-oxide, heliospathuline, …
Number of citations: 56 www.sciencedirect.com
Y Zhang, FF Yang, H Chen, YD Qi, JY Si, Q Wu… - Food and Chemical …, 2021 - Elsevier
… N-oxide, lycopsamine, lycopsamine N-oxide, retronecine, … N-oxide and lycopsamine N-oxide being most abundant. The … N-oxide and lycopsamine N-oxide appeared to decrease cell …
Number of citations: 7 www.sciencedirect.com

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